molecular formula C8H9N3O5S B14813188 5-Cyclopropoxy-6-nitropyridine-3-sulfonamide

5-Cyclopropoxy-6-nitropyridine-3-sulfonamide

Cat. No.: B14813188
M. Wt: 259.24 g/mol
InChI Key: UIXOVACICGSMSV-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-nitropyridine-3-sulfonamide typically involves the nitration of a pyridine derivative followed by the introduction of the sulfonamide group. One common method involves the reaction of 3-nitropyridine with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy group. The sulfonamide group is then introduced through a reaction with a sulfonyl chloride derivative under basic conditions .

Chemical Reactions Analysis

5-Cyclopropoxy-6-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-6-nitropyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication .

Comparison with Similar Compounds

5-Cyclopropoxy-6-nitropyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as:

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

5-cyclopropyloxy-6-nitropyridine-3-sulfonamide

InChI

InChI=1S/C8H9N3O5S/c9-17(14,15)6-3-7(16-5-1-2-5)8(10-4-6)11(12)13/h3-5H,1-2H2,(H2,9,14,15)

InChI Key

UIXOVACICGSMSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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